N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The compound features an adamantane core, which is a highly stable and rigid structure, and a substituted phenyl group, which imparts additional chemical properties.
Preparation Methods
The synthesis of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide typically involves the functionalization of the adamantane core. One common method is the radical-based functionalization, which converts diamondoid C–H bonds to C–C bonds . This method allows for the incorporation of diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups. Industrial production methods often involve the use of carbocation or radical intermediates due to their unique stability and reactivity .
Chemical Reactions Analysis
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-withdrawing groups such as ketones, esters, nitriles, and sulfones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation reactions can yield products with diverse functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, adamantane derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities . In the industry, these compounds are used in the development of advanced materials, such as nanomaterials and catalysts, due to their unique structural and chemical properties .
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and stable framework that can interact with various biological molecules. The substituted phenyl group can modulate the compound’s reactivity and binding affinity, allowing it to exert its effects through different pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide can be compared with other similar adamantane derivatives. Some of the similar compounds include 1,3-dehydroadamantane, 2-(2-butene)-adamantane, and 1,4-di-(adamantyl)-butene-2 . These compounds share the adamantane core but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-16-3-2-14(20(22)23)7-15(16)19-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYYMJNHWMNMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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